1-(4-Fluorobenzyl)piperidine
CAS No.: 139592-92-0
Cat. No.: VC13319422
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139592-92-0 |
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Molecular Formula | C12H16FN |
Molecular Weight | 193.26 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidine |
Standard InChI | InChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
Standard InChI Key | NRXXCFFOTIFBGX-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC=C(C=C2)F |
Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)F |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
1-(4-Fluorobenzyl)piperidine is typically synthesized via alkylation or reductive amination. A common method involves the reaction of piperidine with 4-fluorobenzyl chloride under basic conditions . Alternative approaches include:
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Reductive Amination: Piperidine is condensed with 4-fluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride .
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Ugi Multicomponent Reaction: Facilitates the incorporation of diverse substituents into the piperidine scaffold .
Table 1: Key Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Reference |
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Alkylation | 4-Fluorobenzyl chloride, K₂CO₃, DMF | 75–85 | |
Reductive Amination | 4-Fluorobenzaldehyde, NaBH(OAc)₃ | 60–70 | |
Ugi-4CR | Piperidone, amine, isocyanide, acid | 50–65 |
Physicochemical Properties
The compound exhibits a molecular weight of 193.26 g/mol (C₁₂H₁₆FN) and a density of 1.044 g/cm³ . Its boiling point is approximately 285°C, and the pKa is 10.57, indicating basic character . The fluorine atom increases lipophilicity (LogP ~2.85), enhancing membrane permeability .
Pharmacological Research
Neuropharmacological Activity
1-(4-Fluorobenzyl)piperidine derivatives demonstrate affinity for neurotransmitter transporters:
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Dopamine Transporter (DAT): Analogues like 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine show high DAT inhibition (IC₅₀ = 0.46 nM), surpassing standard inhibitors like GBR 12909 .
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Serotonin and Norepinephrine Transporters: Moderate selectivity, with IC₅₀ values in the nanomolar range .
Table 2: Pharmacological Profile of Key Derivatives
Compound | Target (IC₅₀, nM) | Selectivity Ratio (DAT:SERT:NET) | Reference |
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(+)-5 (enantiomer) | DAT: 0.46 | 122:1:0.5 | |
4′-F-PCP (Phencyclidine analogue) | NMDA Receptor | EC₅₀: 1.0 mg/kg (locomotor) |
Antimicrobial and Antiviral Activity
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Antibacterial: Piperidine derivatives with fluorophenyl groups exhibit activity against Escherichia coli and Staphylococcus aureus (MIC: 3–5 mg/mL) .
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Antiviral: Trisubstituted piperidines inhibit SARS-CoV-2 main protease (Mpro) at μM concentrations, though potency requires optimization .
Applications in Drug Development
Central Nervous System (CNS) Agents
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Antidepressants: Derivatives modulate monoamine transporters, showing potential as triple reuptake inhibitors .
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Antipsychotics: Structural analogs interact with dopamine D1/D2 receptors, reducing psychosis-like behaviors in rodents .
Enzyme Inhibition
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